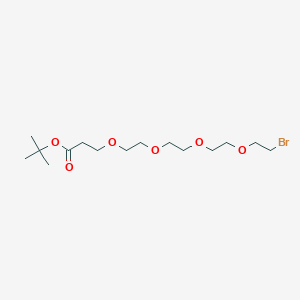
BTB06584
Overview
Description
BTB06584 is a selective and inhibitor protein 1-dependent inhibitor of the mitochondrial F1Fo-ATPase. This compound is notable for its ability to inhibit the activity of the mitochondrial F1Fo-ATPase without affecting the synthesis of adenosine triphosphate (ATP). This unique property makes this compound a valuable tool in scientific research, particularly in studies related to mitochondrial function and ischemic cell death .
Chemical Reactions Analysis
BTB06584 primarily functions as an inhibitor of the mitochondrial F1Fo-ATPase. It does not significantly affect the mitochondrial membrane potential or oxygen consumption. The compound’s primary reaction involves the inhibition of ATP consumption following the inhibition of cellular respiration. This inhibition leads to a reduction in ischemic cell death .
Scientific Research Applications
BTB06584 has several scientific research applications:
Mitochondrial Function Studies: this compound is used to study the role of the mitochondrial F1Fo-ATPase in cellular respiration and energy production.
Ischemic Cell Death Research: The compound is valuable in research focused on ischemic cell death, as it can delay cell death by inhibiting ATP consumption.
Hemoglobin Synthesis: This compound has been shown to rescue defective hemoglobin synthesis in zebrafish mutants, making it useful in studies related to hemoglobin biosynthesis and mitochondrial bioenergetics .
Mechanism of Action
BTB06584 exerts its effects by selectively inhibiting the activity of the mitochondrial F1Fo-ATPase. This inhibition is dependent on the presence of inhibitor protein 1. By inhibiting the F1Fo-ATPase, this compound reduces ATP consumption following the inhibition of cellular respiration. This reduction in ATP consumption helps to preserve ATP levels and delay ischemic cell death. The compound’s efficiency is increased by the overexpression of inhibitor protein 1 and reduced by silencing the protein .
Comparison with Similar Compounds
BTB06584 is similar to other compounds that inhibit the mitochondrial F1Fo-ATPase, such as BMS199264. this compound is unique in its selective inhibition of the F1Fo-ATPase without affecting ATP synthesis. This property makes it particularly valuable in studies where preserving ATP levels is crucial. Other similar compounds include those identified through chemoinformatic screens based on the structure of BMS199264 .
Properties
IUPAC Name |
[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWKKPBLAKXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-45-0 | |
| Record name | 219793-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)












